Vercirnon sodium

描述

Overview of Chemokine Receptor Biology and Immunomodulation

Chemokine receptors are a large family of G protein-coupled receptors (GPCRs) that play a pivotal role in the immune system. wikipedia.orgfrontiersin.org These receptors are expressed on the surface of various immune cells and respond to small signaling proteins called chemokines. stemcellthailand.org This interaction is fundamental to directing the migration of immune cells, a process known as chemotaxis, to specific locations within the body under both normal physiological conditions and in states of disease. frontiersin.orgstemcellthailand.org

In healthy individuals, chemokine receptors guide immune cells for routine surveillance and maintenance of tissue integrity. stemcellthailand.org However, in pathological conditions such as inflammation and autoimmune diseases, the chemokine system can become dysregulated, leading to excessive recruitment of immune cells to tissues, thereby causing damage. patsnap.comfrontiersin.org The intricate network of chemokines and their receptors acts as a "cell positioning system," crucial for orchestrating immune responses. rsc.org

C-C chemokine receptor type 9 (CCR9) is a key chemokine receptor primarily involved in the migration of T cells to the gut. patsnap.comfrontiersin.org Its exclusive ligand, CCL25 (also known as TECK), is constitutively expressed by epithelial cells in the thymus and the small intestine. frontiersin.orgnih.gov This CCR9/CCL25 axis is highly specific and plays a crucial role in the homing of lymphocytes to the intestinal mucosa. medkoo.comtandfonline.com

CCR9 is predominantly expressed on effector memory T cells, as well as on other immune cells like dendritic cells and B cells. nih.govnih.govnih.gov The targeted migration of these CCR9-expressing cells to the gut is essential for normal immune surveillance. patsnap.com However, in inflammatory conditions like Crohn's disease, a form of IBD, there is an increased expression of CCL25 in the intestine and a higher number of circulating CCR9-positive T cells. plos.orgtandfonline.com This leads to an accumulation of inflammatory cells in the gut, contributing to the chronic inflammation characteristic of the disease. tandfonline.comnih.gov

Role of Chemokine Receptors in Physiological and Pathophysiological Processes

Historical Context of Small Molecule Antagonists Targeting Chemokine Receptors

The discovery of the role of chemokine receptors in diseases like HIV in the 1990s spurred the development of small molecule antagonists designed to block these receptors. wikipedia.org Pharmaceutical companies leveraged their existing libraries of compounds targeting GPCRs to identify initial candidates. wikipedia.org The goal was to create orally bioavailable drugs that could specifically inhibit the interaction between a chemokine and its receptor, thereby preventing the migration of inflammatory cells. acs.org

Early efforts in the field led to the identification of antagonists for various chemokine receptors, such as CCR5 and CXCR4 for HIV. wikipedia.orgnih.gov These early endeavors provided a foundation for developing antagonists for other chemokine receptors implicated in inflammatory diseases, including CCR9. rsc.orgresearchgate.net The development of these antagonists represented a shift towards more targeted therapies for immune-mediated disorders, aiming to avoid the broad immunosuppression associated with traditional treatments. acs.org

Genesis and Early Preclinical Exploration of Vercirnon (B1683812) Sodium as a CCR9 Antagonist

Vercirnon sodium, also known as CCX282-B or GSK1605786, emerged from drug discovery programs as a potent and selective antagonist of human CCR9. medkoo.comncats.io It was developed by ChemoCentryx and subsequently licensed to GlaxoSmithKline for its potential in treating IBD, particularly Crohn's disease. newdrugapprovals.org The rationale behind its development was to specifically block the migration of inflammatory cells to the intestine without affecting immune function in other parts of the body. ncats.ionewdrugapprovals.org

Vercirnon is an allosteric antagonist, meaning it binds to the intracellular side of the CCR9 receptor, which in turn prevents the coupling of G-proteins and subsequent signaling. ncats.iocaymanchem.com This mechanism effectively inhibits the chemotactic response of CCR9-expressing cells to CCL25. ncats.io

Preclinical studies demonstrated the potency and selectivity of Vercirnon. In in vitro assays, it effectively inhibited CCL25-induced functions with nanomolar potency. researchgate.net

| Assay | Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| CCR9-mediated Ca²+ mobilization | Molt-4 cells | 5.4 | medkoo.comncats.io |

| CCR9-mediated chemotaxis | Molt-4 cells | 3.4 | medkoo.comncats.io |

| CCR9-mediated chemotaxis in 100% human serum | Molt-4 cells | 33 | medkoo.comncats.io |

| Chemotaxis of primary CCR9-expressing cells to CCL25 | Primary human T cells | 6.8 | medkoo.comncats.io |

| CCL25-directed chemotaxis (CCR9A splice form) | - | 2.8 | medkoo.comncats.io |

| CCL25-directed chemotaxis (CCR9B splice form) | - | 2.6 | medkoo.comncats.io |

These preclinical findings highlighted Vercirnon's potential as a targeted, orally bioavailable therapy for IBD by specifically inhibiting the gut-homing of inflammatory cells. nih.govncats.io While the compound showed promise in early clinical trials for Crohn's disease, subsequent larger trials did not meet their primary endpoints, leading to the discontinuation of its development for this indication. nih.govnih.govncats.io

Structure

3D Structure of Parent

属性

IUPAC Name |

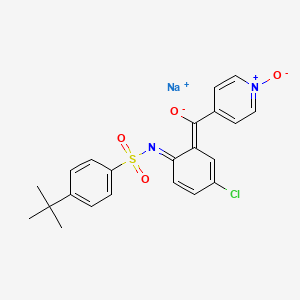

sodium;(Z)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19-,24-20+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNHYMXTVRJZBC-YBZPVFAISA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(/C3=CC=[N+](C=C3)[O-])\[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN2NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886214-18-2 | |

| Record name | Vercirnon sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886214182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERCIRNON SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQF0M8R0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Structural Characteristics of Vercirnon Sodium Relevant to Target Interaction

Advanced Spectroscopic Characterization of Vercirnon (B1683812) Sodium

The structural elucidation and purity assessment of Vercirnon sodium are accomplished through a suite of advanced spectroscopic techniques. While detailed proprietary spectra are not always publicly available, standard analytical data from suppliers confirms the compound's identity and quality.

Liquid Chromatography-Mass Spectrometry (LCMS) is a primary tool used to verify the molecular identity and purity of this compound. Analysis confirms a structure consistent with the expected molecular formula and shows high purity levels, often exceeding 99%. medchemexpress.com The mass spectrum would exhibit a parent ion peak corresponding to the molecular weight of the Vercirnon anion and the sodium adduct.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) would be essential for providing a detailed map of the molecule's atomic framework.

¹H NMR would reveal the chemical shifts, integration, and coupling constants of all proton atoms, confirming the presence of the tert-butyl group, the distinct aromatic protons on the three separate ring systems (phenyl, chlorobenzoyl, and pyridine (B92270) N-oxide), and the sulfonamide N-H proton.

¹³C NMR would provide evidence for the carbon skeleton, including the characteristic shifts for the carbonyl carbon, the carbons attached to the chlorine and sulfur atoms, and the distinct carbons of the aromatic and aliphatic groups.

Other spectroscopic methods like Infrared (IR) spectroscopy could be used to identify the characteristic functional groups, such as the C=O (carbonyl), S=O (sulfone), and N-H (sulfonamide) stretching vibrations.

Conformational Analysis and Stereochemical Considerations of this compound

A critical aspect of Vercirnon's interaction with its target is its three-dimensional conformation and stereochemistry.

Stereochemistry: Vercirnon is an achiral molecule, meaning it does not have any stereocenters and is not optically active. ncats.io This simplifies its synthesis and pharmacological characterization as there are no enantiomers or diastereomers with potentially different activities or side effects.

Conformational Analysis: The biologically active conformation of Vercirnon has been elucidated through X-ray crystallography of the compound in complex with the CCR9 receptor (PDB ID: 5LWE). acs.orgnih.gov This structural data reveals that Vercirnon binds to a cryptic allosteric site on the intracellular side of the receptor. ncats.iofrontiersin.org This binding pocket is distinct from the extracellular site where the endogenous chemokine CCL25 binds.

The binding of Vercirnon involves extensive interactions with several transmembrane (TM) helices of the CCR9 receptor, specifically TM1, TM2, TM3, TM6, TM7, and the intracellular helix 8. frontiersin.orgacs.orgnih.gov This engagement stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for G-protein activation. frontiersin.org The N-terminus of the CCR9 receptor in the crystal structure adopts an α-helix conformation. nih.gov The lipophilic nature of Vercirnon, particularly the tert-butylphenyl group, is crucial for its partitioning into the cell membrane and interaction with the hydrophobic residues lining this intracellular pocket. ncats.ioacs.org The pyridine N-oxide and sulfonamide moieties form key polar contacts that anchor the molecule within the binding site. acs.org

Theoretical Structural Prediction and Molecular Dynamics of this compound

Computational chemistry methods, including theoretical structural prediction and molecular dynamics (MD) simulations, are invaluable for understanding the dynamic nature of the Vercirnon-CCR9 interaction. frontiersin.orgresearchgate.net

Theoretical Structural Prediction: Before the crystal structure was solved, homology modeling would have been a key method to predict the three-dimensional structure of the CCR9 receptor. scielo.br Using the known structures of other Class A GPCRs as templates, a model of CCR9 could be built to perform initial docking studies and generate hypotheses about ligand binding. researchgate.net Modern techniques like AlphaFold can now provide highly accurate structural predictions that serve as a foundation for detailed interaction analysis. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational technique used to model the movement of atoms and molecules over time. nih.gov For the Vercirnon-CCR9 complex, MD simulations provide insights that static crystal structures cannot. nih.govacs.org These simulations, which can span microseconds, allow researchers to:

Assess the stability of the Vercirnon-CCR9 complex by monitoring the interactions and conformational fluctuations of both the ligand and the receptor. nih.gov

Observe the conformational landscape of the receptor and how Vercirnon's binding restricts its movement, locking it into an inactive state. nih.govnih.gov

Analyze the role of individual amino acid residues in the binding pocket, identifying key "hotspots" for interaction and informing the design of new, potentially more potent or selective antagonists. acs.org

Study the influence of the cell membrane environment, including lipids like cholesterol, on the receptor's conformation and its interaction with Vercirnon. acs.org

For instance, MD simulations can reveal the stability of hydrogen bonds and hydrophobic contacts between Vercirnon and residues in the intracellular cavity, confirming the binding mode observed in the crystal structure and providing a dynamic view of how it allosterically inhibits receptor function. nih.govacs.org

Synthetic Methodologies and Chemical Derivatization of Vercirnon Sodium

Chemical Synthesis Pathways for Vercirnon (B1683812) Sodium

The synthesis of Vercirnon and its sodium salt involves multi-step processes that have been optimized over time to improve yield and purity. While specific proprietary details of large-scale synthesis are not fully public, the general approaches can be understood from the scientific literature and patent documents.

Exploration of Novel and Optimized Synthetic Routes

Initial synthetic routes for Vercirnon typically begin with commercially available precursors. evitachem.com A common strategy involves the coupling of a substituted aniline (B41778) with a sulfonyl chloride, followed by a Friedel-Crafts acylation or a similar reaction to introduce the pyridinoyl group. For instance, the synthesis could start from 4-chloroaniline (B138754) and 4-(tert-butyl)benzenesulfonyl chloride. chemsrc.com

Stereoselective Synthesis Approaches

While Vercirnon itself is not chiral, the development of its analogues and related compounds has involved stereoselective synthesis. For example, research into related chemokine receptor antagonists has utilized diastereoselective chiral addition routes. chemrxiv.org One such method involves the condensation of an aldehyde with a chiral sulfinamide, followed by reaction with a Grignard reagent to produce a diastereoselective addition product. chemrxiv.org Subsequent hydrolysis yields an enantiopure amine. chemrxiv.org Such techniques are critical when chirality is introduced into analogues to study stereospecific interactions with the receptor. nottingham.ac.ukacs.org

Synthesis and Characterization of Vercirnon Sodium Intermediates and Precursors

The synthesis of this compound relies on the preparation and purification of several key intermediates and precursors.

Key Precursors for Vercirnon Synthesis

| Precursor Name | CAS Number |

|---|---|

| 4-Chloroaniline | 106-47-8 |

| Isonicotinonitrile | 100-48-1 |

This table lists some of the initial building blocks that can be used in the synthesis of Vercirnon. chemsrc.com

The synthesis proceeds through various intermediate compounds. For example, a key step is the formation of the sulfonamide bond between the aniline derivative and the benzenesulfonyl chloride. Another crucial intermediate is the benzoylpyridine moiety, which is then coupled to the sulfonamide part. Patent literature discloses the existence of numerous intermediate compounds used in the synthesis of Vercirnon and its analogues. google.comgoogleapis.com The characterization of these intermediates is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to ensure their identity and purity before proceeding to the next synthetic step.

Derivatization Strategies for Structural Modification of this compound

The structural modification of Vercirnon is a key strategy for understanding its structure-activity relationship (SAR) and for developing new chemical entities with improved properties.

Introduction of Functional Groups for Modulating Binding Affinity

Researchers have systematically introduced various functional groups to the Vercirnon scaffold to probe their effects on binding affinity for the CCR9 receptor. The crystal structure of CCR9 in complex with Vercirnon reveals that it binds to an allosteric site on the intracellular side of the receptor. acs.orgncats.io This information guides the rational design of new analogues.

Modifications have been explored at different positions of the molecule. For instance, substitutions on the phenyl ring of the benzenesulfonamide (B165840) moiety can influence potency and selectivity. The tert-butyl group is a key feature, but comparative studies have also investigated analogues with other substituents like pentafluorosulfanyl, trifluoromethyl, and bicyclo[1.1.1]pentyl groups. acs.orgacs.org

Synthesis of Chemically Modified this compound Analogues for Research Tools

The development of chemically modified analogues of Vercirnon extends to the creation of research tools, such as fluorescently labeled ligands. These tools are invaluable for studying receptor pharmacology, including ligand binding kinetics and target engagement in cellular environments. chemrxiv.orgirb.hr

For example, a fluorescent ligand based on Vercirnon has been developed by attaching a TAMRA fluorophore. irb.hr The synthesis of such probes often involves a linker attached to a part of the Vercirnon molecule that is not critical for receptor binding. researchgate.net These fluorescent analogues have been used in advanced techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) to perform detailed binding studies. chemrxiv.orgirb.hr The synthesis of these tools requires careful planning to ensure that the modification does not abolish binding to the target receptor.

Pharmacology and Preclinical Mechanistic Investigations of Vercirnon Sodium

Identification and Characterization of the CCR9 Target Interaction with Vercirnon (B1683812) Sodium

Vercirnon's interaction with the CCR9 receptor is unique and has been a focal point of its preclinical characterization. nih.gov Unlike many receptor antagonists that bind to the extracellular surface, vercirnon targets an intracellular site on the receptor. ncats.ionih.gov

Receptor Binding Kinetics and Thermodynamics of Vercirnon Sodium

While specific quantitative data on the binding kinetics (kon and koff rates) and thermodynamic parameters (enthalpy and entropy) of the vercirnon-CCR9 interaction are not extensively detailed in the provided search results, the potent inhibitory constants (IC50) suggest a high-affinity interaction. Vercirnon has been shown to suppress the binding of a radiolabeled ligand, [3H] CCX807, to Molt-4 cells, which endogenously express CCR9, with an IC50 value of 6 nM. chemsrc.com This indicates a strong competitive binding to the receptor. The intracellular nature of the binding site, as revealed by crystallography, implies that the kinetics would involve the compound's transit across the cell membrane. nih.gov This intracellular binding site is a conserved allosteric site among several G protein-coupled receptors (GPCRs). patsnap.com

Allosteric Modulation Mechanism of CCR9 by this compound

Vercirnon functions as an allosteric antagonist of the CCR9 receptor. ncats.ionih.govfrontiersin.org Crystallographic studies have revealed that vercirnon binds to a site on the intracellular side of the CCR9 receptor. nih.govcaymanchem.com This binding is distinct from the orthosteric site where the natural ligand, CCL25, binds. By occupying this intracellular allosteric site, vercirnon induces a conformational change in the receptor that prevents the necessary structural rearrangements for G-protein coupling and subsequent signal transduction. nih.govfrontiersin.org This mechanism of intracellular allosteric antagonism is a notable feature of vercirnon's pharmacology. nih.govcaymanchem.comnih.gov The sulfone, ketone, and pyridine-N-oxide groups of vercirnon are thought to form multiple hydrogen bonds with the intracellular portion of the CCR9 receptor. nih.gov

Impact of this compound on G-Protein Coupling and Downstream Signaling Pathways

A primary consequence of vercirnon's allosteric modulation of CCR9 is the prevention of G-protein coupling. ncats.ionih.govfrontiersin.orgcaymanchem.com G-protein-coupled receptors, like CCR9, rely on coupling to intracellular G-proteins to initiate downstream signaling cascades upon ligand binding. genome.jpnih.gov By binding to the intracellular face of CCR9, vercirnon physically obstructs the interaction between the receptor and its cognate G-protein. nih.govfrontiersin.org This effectively blocks the entire downstream signaling pathway that would normally be initiated by the binding of the chemokine CCL25. ontosight.aidrugbank.com This blockade of G-protein coupling is the molecular basis for vercirnon's antagonistic activity and its subsequent effects on cellular functions like calcium mobilization and chemotaxis. ncats.ionih.gov

Cellular and Biochemical Effects of this compound

The allosteric inhibition of CCR9 by vercirnon translates into measurable effects on key cellular and biochemical processes that are dependent on CCR9 signaling.

Inhibition of CCR9-Mediated Calcium Mobilization by this compound

Vercirnon is a potent inhibitor of CCR9-mediated calcium mobilization. medchemexpress.commedchemexpress.commedchemexpress.eu In Molt-4 cells, a human T-lymphoblast cell line that endogenously expresses CCR9, vercirnon inhibited CCL25-induced calcium mobilization with an IC50 value of 5.4 nM. ncats.iomedchemexpress.commedchemexpress.comchemsrc.comcaymanchem.commedchemexpress.euruixibiotech.commedkoo.com This inhibitory effect is a direct consequence of preventing G-protein activation, which in turn blocks the activation of phospholipase C and the subsequent release of intracellular calcium stores. genome.jp

Suppression of CCL25-Induced Chemotaxis by this compound in Diverse Cell Lines (e.g., Molt-4 Cells)

Vercirnon effectively suppresses the chemotactic response of various cell types to the CCR9 ligand, CCL25. ncats.iomedchemexpress.commedchemexpress.comontosight.aidrugbank.commedchemexpress.eumedkoo.com Chemotaxis, or directed cell migration, is a fundamental process driven by chemokine signaling. nih.gov In preclinical studies, vercirnon demonstrated potent inhibition of CCL25-induced chemotaxis in Molt-4 cells with an IC50 of 3.4 nM. ncats.iomedchemexpress.commedchemexpress.commedchemexpress.euruixibiotech.com The inhibitory effect was also observed in the presence of 100% human serum, with an IC50 of 33 nM. ncats.iomedkoo.com

Furthermore, vercirnon has shown efficacy in inhibiting the chemotaxis of primary CCR9-expressing cells towards CCL25, with an IC50 of 6.8 nM. ncats.iomedchemexpress.commedkoo.com The compound is also an equipotent inhibitor of CCL25-directed chemotaxis for both splice forms of the receptor, CCR9A and CCR9B, with IC50 values of 2.8 nM and 2.6 nM, respectively. ncats.iomedchemexpress.commedchemexpress.commedchemexpress.euruixibiotech.commedkoo.com The inhibitory activity of vercirnon on chemotaxis extends to other cell types as well, including mouse and rat thymocytes. medchemexpress.commedkoo.com

Table 1: Inhibitory Activity of this compound on Chemotaxis

| Cell Line/Type | Condition | IC50 (nM) |

|---|---|---|

| Molt-4 Cells | Standard Buffer | 3.4 ncats.iomedchemexpress.commedchemexpress.commedchemexpress.euruixibiotech.com |

| Molt-4 Cells | 100% Human Serum | 33 ncats.iomedkoo.com |

| Primary CCR9-expressing cells | Standard Buffer | 6.8 ncats.iomedchemexpress.commedkoo.com |

| CCR9A-transfected cells | Standard Buffer | 2.8 ncats.iomedchemexpress.commedchemexpress.commedchemexpress.euruixibiotech.commedkoo.com |

| CCR9B-transfected cells | Standard Buffer | 2.6 ncats.iomedchemexpress.commedchemexpress.commedchemexpress.euruixibiotech.commedkoo.com |

| Mouse Thymocytes | Not Specified | 6.9 medchemexpress.com |

| Rat Thymocytes | Not Specified | 1.3 medchemexpress.com |

| Retinoic acid-cultured Human T Cells | 100% Human AB serum | 141 medchemexpress.comchemsrc.com |

Modulation of Immune Cell Migration in In Vitro Systems by this compound

Vercirnon has demonstrated potent inhibition of CCR9-mediated functions in various in vitro settings. It effectively blocks the chemotaxis of immune cells towards CCL25, the specific ligand for CCR9. medchemexpress.commedchemexpress.comnih.gov

Key findings from in vitro studies include:

Inhibition of Chemotaxis: Vercirnon inhibits the migration of the Molt-4 human T-cell line, which expresses CCR9, towards CCL25 with a 50% inhibitory concentration (IC50) of 3.4 nM to 3.5 nM. medchemexpress.comchemsrc.com

Blockade of Calcium Mobilization: The binding of CCL25 to CCR9 triggers a signaling cascade that includes the mobilization of intracellular calcium. Vercirnon effectively inhibits this process in Molt-4 cells with an IC50 of 5.4 nM. medchemexpress.commedchemexpress.comchemsrc.comtargetmol.com

Activity on Primary Cells: Vercirnon demonstrates inhibitory effects on the migration of primary CCR9-expressing cells towards CCL25, with an IC50 of 6.8 nM. medchemexpress.commedchemexpress.comtargetmol.com It also blocks the CCL25-induced chemotaxis of human T cells cultured with retinoic acid. medchemexpress.commedchemexpress.comtargetmol.com

Effect on Different CCR9 Splice Variants: Vercirnon is an equipotent inhibitor of CCL25-directed chemotaxis for both splice forms of CCR9, CCR9A and CCR9B, with IC50 values of 2.8 nM and 2.6 nM, respectively. medchemexpress.commedchemexpress.comchemsrc.comtargetmol.com

Cross-Species Activity: The compound is also a potent inhibitor of CCL25-induced chemotaxis of mouse and rat thymocytes, with IC50 values of 6.9 nM and 1.3 nM, respectively. medchemexpress.commedchemexpress.comtargetmol.com

Impact of Serum: In the presence of 100% human AB serum, the potency of vercirnon in inhibiting CCL25-mediated chemotaxis of retinoic acid-cultured cells is reduced, with a resulting IC50 of 141 nM. medchemexpress.commedchemexpress.comchemsrc.comtargetmol.com

This compound In Vitro Inhibitory Activity

| Cell Type/Assay | Target | IC50 (nM) |

|---|---|---|

| Molt-4 cells | Chemotaxis | 3.4 - 3.5 medchemexpress.comchemsrc.com |

| Molt-4 cells | Ca2+ Mobilization | 5.4 medchemexpress.commedchemexpress.comchemsrc.comtargetmol.com |

| Primary CCR9-expressing cells | Chemotaxis | 6.8 medchemexpress.commedchemexpress.comtargetmol.com |

| Baf-3/CCR9A cells | Chemotaxis | 2.8 chemsrc.com |

| Baf-3/CCR9B cells | Chemotaxis | 2.6 chemsrc.com |

| Mouse thymocytes | Chemotaxis | 6.9 medchemexpress.commedchemexpress.comtargetmol.com |

| Rat thymocytes | Chemotaxis | 1.3 medchemexpress.commedchemexpress.comtargetmol.com |

| RA-cultured human T cells (in serum) | Chemotaxis | 141 medchemexpress.commedchemexpress.comchemsrc.comtargetmol.com |

Selectivity Profiling of this compound Across Chemokine Receptor Subtypes

A critical aspect of a targeted therapy is its selectivity for the intended receptor to minimize off-target effects. Vercirnon has demonstrated a high degree of selectivity for CCR9. researchgate.net Preclinical studies have shown that vercirnon has negligible binding to a wide range of other chemokine receptors. nih.gov Specifically, the IC50 values for CCR1-12 and CX3CR1-7 are all greater than 10 μM, indicating a very low affinity for these receptors compared to its potent activity at CCR9. medchemexpress.commedchemexpress.comtargetmol.com This high selectivity is a key characteristic of vercirnon, suggesting a focused mechanism of action with a lower potential for unintended interactions with other chemokine signaling pathways. researchgate.net

Selectivity Profile of this compound

| Receptor Subtype | IC50 |

|---|---|

| CCR1-12 | >10 μM medchemexpress.commedchemexpress.comtargetmol.com |

| CX3CR1-7 | >10 μM medchemexpress.commedchemexpress.comtargetmol.com |

Preclinical Pharmacokinetic and Pharmacodynamic Considerations of this compound

Vercirnon is an orally bioavailable compound. medchemexpress.commedchemexpress.comchemsrc.comtargetmol.com Pharmacokinetic studies in healthy human subjects have been conducted to assess different formulations and doses. nih.gov In one study, the maximum plasma concentration (Cmax) and area under the curve (AUC) of vercirnon increased in a less than dose-proportional manner. nih.gov Food was found to increase the Cmax and AUC by an average of 20% compared to the fasted state. nih.gov

The pharmacokinetic profile of vercirnon has been a consideration in its clinical development. Some have suggested that a relatively poor pharmacokinetic profile may have contributed to the outcomes of some clinical studies. researchgate.net This has led to research into new CCR9 antagonists with potentially improved pharmacokinetic properties. researchgate.net The relationship between the pharmacokinetic profile of vercirnon and its pharmacodynamic effects, such as receptor occupancy and inhibition of cell migration, is a critical factor in understanding its clinical efficacy.

Structure Activity Relationship Sar and Computational Studies of Vercirnon Sodium

Elucidation of Vercirnon (B1683812) Sodium's Binding Mode at the CCR9 Receptor

The determination of how Vercirnon sodium binds to the CCR9 receptor has been a pivotal achievement in understanding its function as an antagonist. This knowledge stems primarily from high-resolution structural studies that have mapped the precise interaction at an atomic level.

The definitive structural basis for Vercirnon's mechanism of action was revealed through X-ray crystallography. Researchers successfully determined the crystal structure of the human CCR9 receptor in a complex with Vercirnon at a resolution of 2.8 Å. acs.orgnih.gov This structure, deposited in the Protein Data Bank under the accession code 5LWE, shows Vercirnon bound in an intracellular, allosteric pocket, which is distinct from the extracellular (orthosteric) site where the natural chemokine ligand, CCL25, binds. acs.orgnih.govresearchgate.netaxonmedchem.com The receptor in the crystal structure contained seven thermostabilizing mutations to facilitate crystallization. acs.org

This intracellular binding mode was a remarkable finding, as it demonstrated that Vercirnon exerts its effect by preventing the G-protein coupling necessary for signal transduction, rather than by directly blocking the chemokine from binding. acs.orgaxonmedchem.comncats.io While recent breakthroughs in cryo-electron microscopy (cryo-EM) have revolutionized the study of G protein-coupled receptors (GPCRs), providing high-resolution structures and insights into their dynamics, specific cryo-EM studies detailing the Vercirnon-CCR9 complex are not as prominently documented as the foundational X-ray crystal structure. frontiersin.org The integration of cryo-EM with computational chemistry is, however, a key strategy in modern GPCR drug discovery. frontiersin.org

| Parameter | Details | Reference |

|---|---|---|

| PDB ID | 5LWE | acs.orgnih.govresearchgate.net |

| Experimental Method | X-ray Diffraction | nih.gov |

| Resolution | 2.8 Å | acs.orgnih.gov |

| Source Organism | Homo sapiens | nih.gov |

The crystal structure of the Vercirnon-CCR9 complex revealed a well-defined intracellular allosteric binding site. researchgate.net This pocket is formed by the cytoplasmic ends of several transmembrane (TM) helices, specifically TM1, TM2, TM3, TM6, and TM7, as well as intracellular loop 1 (ICL1) and helix 8 (H8). researchgate.netfrontiersin.org Vercirnon's binding within this site effectively locks the receptor in an inactive conformation, preventing the conformational changes required for G-protein engagement. frontiersin.org

The interactions are predominantly hydrophobic, though key polar contacts also contribute to the binding affinity and specificity. acs.orgresearchgate.net A particularly important interaction hotspot is a conserved patch of residues in the TM7-H8 turn. nih.gov In the CCR9 structure, the sulfonamide group of Vercirnon interacts with this TM7-H8 motif. nih.gov The binding site is analogous to intracellular allosteric sites found in other chemokine receptors like CCR2 and CCR7, suggesting a conserved mechanism for allosteric modulation among these receptors. researchgate.netnih.gov

| Receptor Region | Description of Interaction | Reference |

|---|---|---|

| TM1, TM2, TM3, TM6 | These transmembrane helices form the core of the intracellular allosteric pocket where Vercirnon binds. | researchgate.net |

| TM7-H8 Motif | A conserved hotspot for ligand binding. The sulfonamide group of Vercirnon interacts with this region. | nih.gov |

| ICL1 | Intracellular Loop 1 contributes to the formation of the binding site. | researchgate.net |

| Hydrophobic Residues | The binding pocket is largely hydrophobic, explaining the need for relatively lipophilic ligands like Vercirnon. | acs.orgresearchgate.net |

X-ray Crystallography and Cryo-EM Studies of this compound-CCR9 Complex

Rational Design and Synthesis of this compound Analogues Based on SAR

The detailed structural and functional understanding of the Vercirnon-CCR9 interaction has served as a blueprint for structure-based drug design (SBDD), enabling the rational design of novel analogues with tailored properties. frontiersin.org

Vercirnon itself is the product of design cycles aimed at optimizing potency and selectivity. It is a potent antagonist of CCR9, inhibiting calcium mobilization and chemotaxis with low nanomolar IC50 values. axonmedchem.commedchemexpress.commedchemexpress.com Crucially, it demonstrates outstanding selectivity for CCR9, with IC50 values greater than 10 µM for other tested chemokine receptors (CCR1-12 and CX3CR1-7), a key attribute for minimizing off-target effects. medchemexpress.commedchemexpress.comresearchgate.net This high selectivity is a direct result of the unique chemical structure of Vercirnon fitting effectively into the specific allosteric binding site of CCR9. evitachem.com The development process for such selective antagonists typically involves iterative cycles of synthesizing analogues with modified substituents and evaluating their activity to fine-tune potency and selectivity for the target receptor. nih.gov

| Assay | Cell Line/System | IC50 (nM) | Reference |

|---|---|---|---|

| CCR9-mediated Ca2+ mobilization | Molt-4 cells | 5.4 | axonmedchem.comncats.iomedchemexpress.com |

| CCR9-mediated chemotaxis | Molt-4 cells | 3.4 | axonmedchem.comncats.iomedchemexpress.com |

| Chemotaxis of primary CCR9-expressing cells | Primary cells | 6.8 | ncats.io |

| CCL25-directed chemotaxis (CCR9A splice form) | - | 2.8 | ncats.iomedchemexpress.com |

| CCL25-directed chemotaxis (CCR9B splice form) | - | 2.6 | ncats.iomedchemexpress.com |

The discovery of the intracellular allosteric binding site (IABS) targeted by Vercirnon has opened new avenues for drug design. acs.orgresearchgate.net Researchers have used Vercirnon as a starting scaffold to develop a "chemical biology toolbox" to further probe this site. researchgate.net This includes the design and synthesis of Vercirnon-linker conjugates and fluorescently labeled ligands. researchgate.net These tools are instrumental in studying ligand binding at the IABS in both cell-free and cellular environments. researchgate.net Furthermore, this research has led to the development of new drug leads and even Proteolysis Targeting Chimeras (PROTACs) based on the Vercirnon structure, aiming to induce the degradation of the CCR9 receptor. researchgate.net This exploration highlights a shift from simple occupancy-based antagonism towards more complex and potentially more effective modalities of receptor modulation, all stemming from the initial characterization of Vercirnon's unique binding mode.

Iterative Design Cycles for Improved Potency and Selectivity

Advanced Molecular Modeling and Computational Chemistry of this compound

Advanced molecular modeling and computational chemistry have become indispensable tools in the study of Vercirnon and the design of new CCR9 modulators. frontiersin.org The high-resolution crystal structure of the Vercirnon-CCR9 complex provides the essential molecular blueprint for these computational approaches. acs.orgfrontiersin.org

Techniques such as molecular docking are used to predict the binding modes of new Vercirnon analogues within the allosteric pocket. researchgate.net For instance, the binding modes of Vercirnon-linker conjugates were predicted using docking studies, guided by the known binding pose of the parent Vercirnon molecule from the crystal structure. researchgate.net These computational predictions help to prioritize which novel compounds should be synthesized and tested, accelerating the discovery process. frontiersin.org

Moreover, large-scale virtual screening, powered by computational chemistry, allows for the rapid evaluation of vast chemical libraries to identify novel chemotypes that could potentially bind to the allosteric site. frontiersin.orgbiorxiv.org By integrating structural data with computational modeling, researchers can rationalize structure-activity relationships, understand the determinants of antagonist affinity and selectivity, and guide the optimization of lead compounds for enhanced pharmacological properties. frontiersin.orgbiorxiv.org

Docking and Molecular Dynamics Simulations of this compound-CCR9 Interactions

The binding of Vercirnon to CCR9 is a well-characterized interaction, elucidated by a combination of X-ray crystallography, molecular docking, and molecular dynamics (MD) simulations. acs.org A key finding is that Vercirnon binds to a novel allosteric site located on the intracellular side of the receptor, rather than the extracellular orthosteric site where the natural chemokine ligand (CCL25) binds. acs.orgacs.org This intracellular binding mode prevents the receptor from coupling with G-proteins, thereby blocking downstream signaling. acs.org The crystal structure of the CCR9-Vercirnon complex has been resolved at 2.8 Å (PDB ID: 5LWE), providing a precise blueprint of the binding pocket. acs.orgnih.gov

Molecular docking and MD simulations have further refined this structural understanding, revealing a network of specific interactions that stabilize the Vercirnon-CCR9 complex. The binding pocket is defined by a salt bridge network that contributes to its stability. The tert-butyl group of Vercirnon fits into a well-defined cavity, showing good steric complementarity.

A particularly critical feature identified through MD simulations is a stable, water-mediated hydrogen bond network. This network involves the ketone oxygen of Vercirnon, a single water molecule, and two residues within the receptor's transmembrane helix 6, namely Alanine-252 (A2526.33) and Threonine-256 (T2566.37). The water molecule acts as a bridge, accepting a hydrogen bond from the receptor and donating one to Vercirnon's ketone oxygen, significantly contributing to the ligand's affinity. Other studies have highlighted interactions with residues such as Arginine-323 (R3238.49) at the intracellular end of the receptor. acs.org

| Interacting CCR9 Residue(s) | Helix Location | Type of Interaction | Vercirnon Moiety Involved |

|---|---|---|---|

| R78, D84, D327 | ICL1, TM2, TM8 | Salt Bridge Network (defines pocket) | Overall Ligand |

| A252, T256 | TM6 | Water-mediated Hydrogen Bond | Ketone Oxygen |

| - | - | Steric Complementarity | tert-Butyl Group |

| R323 | Helix 8 | Hydrogen Bond | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For a series of related compounds, or derivatives, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding medicinal chemistry efforts to optimize potency and other properties. researchgate.net

While specific QSAR studies focused exclusively on Vercirnon derivatives are not widely published, the principles of QSAR are directly applicable. Such studies would involve synthesizing a library of Vercirnon analogues with systematic modifications to different parts of the molecule. For example, substitutions could be made on the aryl sulfonamide core or the pendant chemical groups. The biological activity (e.g., CCR9 binding affinity or functional inhibition, measured as IC₅₀) of each derivative would be measured experimentally.

A QSAR model would then be built by correlating these activities with calculated physicochemical properties or structural features (known as molecular descriptors). researchgate.net For instance, a 3D-QSAR model, which considers the three-dimensional shape and electronic properties of the molecules, could identify regions where bulky, electron-donating, or hydrogen-bonding groups increase or decrease activity. nih.gov This information is critical for rationally designing next-generation compounds with improved characteristics, such as enhanced potency or a better pharmacokinetic profile, the latter of which was a noted issue for Vercirnon. researchgate.net

| Derivative ID | Modification (R-group) | Molecular Descriptor (e.g., Hammett constant) | Observed Activity (IC₅₀, nM) |

|---|---|---|---|

| Vercirnon | -H | 0.00 | 7 |

| Derivative 1 | -Cl (para) | 0.23 | 5 |

| Derivative 2 | -OCH₃ (para) | -0.27 | 15 |

| Derivative 3 | -NO₂ (para) | 0.78 | 2 |

Development and Characterization of Novel Ccr9 Antagonists Beyond Vercirnon Sodium

Design and Synthesis of Vercirnon (B1683812) Sodium-Inspired CCR9 Antagonists

The development of new CCR9 antagonists has been heavily influenced by the structural and mechanistic understanding gained from Vercirnon. The crystal structure of CCR9 in complex with Vercirnon revealed that it binds to a novel allosteric site on the intracellular side of the receptor, thereby preventing G-protein coupling and subsequent signaling. researchgate.netacs.org This intracellular allosteric binding site (IABS) has become a focal point for the design of new antagonists. researchgate.netfau.de

Researchers have employed a "chemical biology toolbox" approach, starting from the Vercirnon scaffold to develop new compounds. researchgate.netfau.de This strategy involves synthesizing fluorescent ligands based on Vercirnon's structure to enable detailed binding studies (e.g., NanoBRET assays) and to visualize target engagement within the cell. researchgate.netresearchgate.net This has facilitated the identification of new lead compounds with modified properties. An example of a Vercirnon-inspired antagonist is AAA30, which was developed to have enhanced affinity, activity, and selectivity compared to the original compound. fau.de The design of these next-generation molecules often involves retaining the core N-phenylbenzenesulfonamide scaffold responsible for key interactions within the IABS while modifying peripheral moieties to optimize physicochemical and pharmacokinetic characteristics. cncl.org.cn

Exploration of Diverse Chemical Scaffolds for CCR9 Antagonism

The quest for improved CCR9 antagonists has expanded beyond direct Vercirnon analogues to include entirely new chemical frameworks. This diversification aims to overcome the limitations of the original scaffold and to discover compounds with novel intellectual property and potentially superior drug-like properties.

1,3-Dioxoisoindoline Skeleton : A significant effort was made to discover new, orally active CCR9 antagonists based on the 1,3-dioxoisoindoline skeleton. researchgate.netnih.govacs.org This work was explicitly aimed at improving the poor pharmacokinetic profile observed with Vercirnon. researchgate.netnih.gov The research led to the identification of several compounds with potent, nanomolar-range activity. researchgate.netacs.org Optimization of this series yielded preclinical development candidates with excellent pharmacokinetic properties. nih.govacs.org For instance, one compound from this series demonstrated high in vitro potency and provided significant protection in a mouse model of colitis. researchgate.net

Pyrrolone Derivatives : The discovery of an intracellular allosteric binding site is not unique to CCR9; it is a conserved feature across several chemokine receptors, including CCR1 and CCR2. nih.govacs.orgnih.gov This has opened the door for exploring scaffolds known to target the IABS of other receptors. Pyrrolone derivatives have been identified as potent intracellular allosteric modulators for CCR1 and CCR2. nih.govacs.orgnih.gov Given the high conservation of residues in the IABS, the pyrrolone scaffold represents a promising, alternative chemical starting point for designing novel CCR9 inhibitors. fau.denih.gov Studies have shown that while some scaffolds, like biaryl sulfonamides (Vercirnon), can bind to the IABS of both CCR2 and CCR9, pyrrolones have been primarily characterized for CCR1 and CCR2, suggesting a potential avenue for developing selective or multi-target antagonists. fau.de

Comparative Mechanistic and Pharmacological Profiling of New Antagonists with Vercirnon Sodium

The new generations of CCR9 antagonists are primarily evaluated against the benchmark set by Vercirnon, with a focus on mechanism of action, potency, selectivity, and pharmacokinetics.

Mechanistic Comparison : The majority of new antagonists, particularly those inspired by Vercirnon and those with the 1,3-dioxoisoindoline scaffold, share the same mechanism of intracellular allosteric antagonism. researchgate.netacs.org They bind to the same intracellular pocket as Vercirnon, physically obstructing the conformational changes required for G-protein binding and receptor activation. acs.org This mechanism is distinct from traditional orthosteric antagonists that compete with the natural ligand (CCL25) at the extracellular binding site. Pyrrolone derivatives also act as intracellular allosteric modulators, with some identified as inverse agonists at the CCR1 receptor, a pharmacological property that represents a novel mode of modulation compared to Vercirnon's neutral antagonism. nih.govacs.org

Pharmacological Profile : The primary goal in developing new CCR9 antagonists was to improve upon Vercirnon's pharmacological profile, especially its pharmacokinetics. researchgate.netresearchgate.netacs.org Vercirnon itself exhibits outstanding selectivity for CCR9 (over 1000-fold against other chemokine receptors) and potent inhibition of CCL25-induced functions in the nanomolar range. researchgate.netnih.gov The newer compounds have been designed to match or exceed these parameters while offering significant advantages in other areas.

The table below provides a comparative overview of research findings on Vercirnon and novel antagonist scaffolds.

| Compound/Scaffold | Target(s) | Potency | Pharmacokinetic Profile | Key Research Finding |

| This compound (CCX282-B) | CCR9 | IC50 <7 nM (chemotaxis) nih.gov | Considered relatively poor, limiting clinical success. researchgate.netnih.govacs.org | Prototype intracellular allosteric antagonist; established the IABS as a drug target. researchgate.netacs.org |

| 1,3-Dioxoisoindoline derivative | CCR9 | Kᵢ = 6 nM (MOLT-FLIPR) researchgate.net | Excellent PK properties in preclinical candidates. researchgate.netnih.gov | Successfully improved upon the poor PK profile of Vercirnon. researchgate.netacs.org |

| AAA30 | CCR9 | Subnanomolar to single-digit nanomolar affinity. researchgate.net | Data not available in search results | Vercirnon-inspired antagonist with enhanced affinity, activity, and selectivity. fau.de |

| Pyrrolone derivatives | CCR1, CCR2 | High-affinity intracellular ligands. nih.govacs.org | Data not available in search results | Act as intracellular allosteric modulators, including inverse agonists, at related chemokine receptors. nih.govacs.org |

Advanced Analytical and Biophysical Techniques for Vercirnon Sodium Research

Development of Sophisticated Analytical Methods for Vercirnon (B1683812) Sodium and its Metabolites

To characterize the drug interaction profile and pharmacokinetic properties of Vercirnon, robust analytical methods are essential. Clinical pharmacology studies have been conducted to assess the in vivo effects of Vercirnon on various enzymes and drug transporters. nih.gov In these studies, blood samples are collected for the pharmacokinetic analysis of Vercirnon and its metabolites. nih.gov

The primary technique for this purpose is liquid chromatography-mass spectrometry (LC-MS) . researchgate.netwikipedia.org This powerful hyphenated method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.netnih.gov LC-MS is widely used in the pharmaceutical industry for the quantitative and qualitative determination of drug substances and their metabolites in biological samples, such as plasma. researchgate.netnih.govgoogle.com This allows researchers to accurately measure the concentration of Vercirnon and its breakdown products over time, which is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net The data generated from these analyses are critical for evaluating potential drug-drug interactions and for informing the compound's development. nih.gov

Application of Biophysical Techniques for Receptor Interaction Studies

Understanding how Vercirnon sodium binds to its target, the CCR9 receptor, at a molecular level requires advanced biophysical techniques. Vercirnon is an allosteric antagonist that binds to a conserved intracellular allosteric binding site (IABS) on the receptor, thereby preventing G-protein coupling. nih.govnih.gov

A key technology used to investigate the binding of Vercirnon to CCR9 is the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay . nih.govpromegaconnections.com This proximity-based assay is a powerful tool for studying drug-target engagement in both cell membrane preparations and living cells. promegaconnections.com

The NanoBRET technique involves genetically fusing a small, bright luciferase enzyme (Nanoluciferase or Nluc) to the intracellular C-terminus of the target receptor, in this case, CCR9. nih.govchemrxiv.org When a fluorescently labeled ligand binds to the receptor, it comes into close proximity with the Nluc enzyme. Upon addition of a substrate, the luciferase emits light, which in turn excites the fluorescent ligand (the acceptor). This energy transfer results in the emission of light by the fluorescent ligand at a different wavelength, a signal that can be precisely measured. researchgate.net

Researchers have successfully developed fluorescently labeled analogs of Vercirnon to serve as probes in this system. nih.govpromegaconnections.com These tools enable detailed equilibrium and kinetic binding studies. nih.govnih.gov The assay can be performed in a competition format, where unlabeled compounds, like this compound, compete with the fluorescent probe for binding to the CCR9-Nluc fusion protein. The ability of Vercirnon to displace the fluorescent probe provides a measure of its binding affinity (Ki). nih.gov

Kinetic binding studies using the NanoBRET platform have revealed that the interaction between the Vercirnon scaffold and the CCR9 receptor is characterized by a long residence time, which helps to explain its high affinity and remarkable selectivity. nih.govpromegaconnections.com The key advantage of the NanoBRET assay is its suitability for high-throughput screening in low-volume formats (e.g., 384-well plates) and its ability to provide a continuous readout, which is not possible with traditional radioligand binding assays. promegaconnections.com

Fluorescence microscopy is another vital biophysical technique used to visualize the binding of ligands to their receptors within a cellular context. nih.govresearchgate.net This method complements the quantitative data from NanoBRET assays by providing spatial information on target engagement. chemrxiv.org

To visualize the cellular localization of Vercirnon binding, researchers have developed fluorescently labeled versions of the compound. nih.govnih.govnoaa.gov For instance, a derivative of Vercirnon can be conjugated to a fluorophore like tetramethylrhodamine (B1193902) (TAMRA). nih.govchemrxiv.org When these fluorescent probes are applied to cells engineered to express the CCR9 receptor, microscopy can be used to observe where the probe accumulates. nih.gov

Studies have demonstrated that these fluorescent tools enable the visualization of ligand binding to the intracellular allosteric binding site (IABS) of CCR9 in a cellular environment. nih.gov The fluorescence signal can be observed accumulating at the cell membrane, consistent with binding to the transmembrane CCR9 receptor. Furthermore, this binding can be displaced by the addition of unlabeled Vercirnon, confirming the specificity of the interaction and visually demonstrating target engagement in intact cells. nih.govchemrxiv.org This approach represents a significant advance over methods that require cell lysis, offering an unprecedented way to monitor the interaction of Vercirnon with its intracellular target in real-time. nih.gov

Future Directions and Emerging Research Avenues for Vercirnon Sodium and Ccr9 Antagonism

Unexplored Molecular and Cellular Pathways Influenced by CCR9 Antagonism

The primary mechanism of vercirnon (B1683812) sodium is the allosteric antagonism of CCR9, which prevents G-protein coupling and subsequently blocks the migration of immune cells. ncats.iocaymanchem.com However, the full spectrum of molecular and cellular consequences of this inhibition remains an active area of investigation. Beyond the canonical chemotaxis pathway, research points to several other signaling cascades that may be influenced by CCR9 antagonism.

Recent studies have begun to unravel these connections. For instance, in the context of pancreatic cancer, the CCR9/CCL25 axis has been shown to activate β-catenin through a PI3K/AKT-dependent mechanism, promoting cancer cell proliferation and invasion. nih.gov Blockade of this pathway, as would be achieved by a CCR9 antagonist like vercirnon, could therefore have anti-neoplastic effects by inhibiting these specific intracellular signals. nih.gov

Furthermore, the role of CCR9 signaling extends to modulating the differentiation and function of T cell subsets. CCR9 signals can promote the differentiation of memory CD4+ T cells that produce IFN-γ, influencing the immune microenvironment. frontiersin.orgnih.gov In models of colitis, the absence of CCR9 signaling was associated with an accumulation of activated macrophages and altered levels of Th1/Th17 inflammatory cytokines. frontiersin.org This suggests that CCR9 antagonism could have broader immunomodulatory effects by altering the cytokine milieu and the balance of different immune cell effector functions. Glucocorticoids, for example, have been shown to suppress CCR9-mediated chemotaxis and downstream cell adhesion, hinting at complex cross-talk between signaling pathways that could be further explored. aai.org The discovery that CCR9 signal termination is governed by a specific, arrestin-independent phosphorylation mechanism also opens new avenues for understanding how to modulate this receptor's activity. biorxiv.org

Future research could focus on:

Phosphoproteomics and Kinase Activity Profiling: To identify the specific kinases and phosphatases involved in CCR9 signaling downstream of G-protein activation and how antagonists like vercirnon affect their activity.

Non-canonical Signaling: Investigating potential G-protein independent signaling pathways associated with CCR9.

Metabolic Reprogramming: Exploring whether inhibiting CCR9-mediated cell migration influences the metabolic state of immune cells, a critical factor in their function and survival.

Gene Expression Signatures: Characterizing the global changes in gene expression in different immune cell subsets following treatment with vercirnon sodium to uncover novel regulated pathways.

Theoretical Implications of CCR9 Modulation for Immune System Disorders

While the clinical development of this compound centered on Crohn's disease, the biological role of the CCR9/CCL25 axis suggests its relevance in a wider range of immune-mediated conditions. patsnap.comnih.gov The tissue-specific expression of its ligand, CCL25, primarily in the small intestine, made it an attractive target for IBD. patsnap.comresearchgate.net However, ectopic expression of CCL25 and infiltration of CCR9+ cells have been noted in other inflammatory contexts, presenting new therapeutic hypotheses. nih.gov

The potential for CCR9 antagonists in other diseases is an area of growing interest. patsnap.com Conditions where the trafficking of CCR9-expressing T cells is implicated are prime candidates for future investigation.

| Potential Disease Application | Theoretical Rationale | Supporting Evidence |

| Primary Sclerosing Cholangitis (PSC) | Ectopic expression of CCL25 on hepatic sinusoidal endothelial cells may recruit gut-activated CCR9+ memory T cells to the liver, contributing to inflammation. nih.govdovepress.com | Increased numbers of CCR9+ T cells and CCL25 expression have been detected in inflamed livers in PSC. nih.govdovepress.com |

| Rheumatoid Arthritis (RA) | The CCR9/CCL25 interaction may promote the infiltration of inflammatory cells and the production of inflammatory mediators in synovial tissues. nih.gov | Studies in mouse models of collagen-induced arthritis showed that a CCR9 antagonist could suppress the disease. nih.gov |

| Celiac Disease | As an inflammatory condition of the small intestine involving T cells, antagonism of CCR9 could theoretically reduce the recruitment of pathogenic lymphocytes to the gut mucosa. | Vercirnon was investigated in a Phase II trial for celiac disease, though further development has not been reported. ncats.io |

| Certain Cancers (e.g., T-ALL, Pancreatic) | Aberrant expression of CCR9 on tumor cells can promote proliferation, metastasis, and chemoresistance. nih.govbiorxiv.orgcusabio.com | CCR9/CCL25 signaling has been linked to pro-survival pathways (PI3K/AKT, β-catenin) in cancer cells. nih.govcusabio.com |

| Multiple Sclerosis (MS) | Although less defined, modulation of gut-homing T cells could have systemic effects on immune regulation, a concept being explored for various autoimmune diseases. patsnap.com | The gut-brain axis is an active area of research, and influencing immune cell trafficking could theoretically impact neuroinflammation. |

This expanded view positions CCR9 antagonism as a potentially tissue-selective immunomodulatory strategy. plos.org By targeting a specific subset of lymphocytes, it may offer a more focused approach compared to broader immunosuppressants, potentially sparing systemic immune function. nih.govplos.org

Development of Chemical Biology Tools for CCR9 Research (e.g., fluorescent ligands, degraders)

The study of vercirnon has catalyzed the creation of a sophisticated chemical biology toolbox for investigating CCR9. nih.govnoaa.gov These tools enable researchers to probe the receptor's function with high precision in cellular and molecular environments. nih.govnih.gov Key developments have focused on fluorescent ligands and targeted protein degraders.

Starting from the vercirnon chemical scaffold, researchers have synthesized fluorescent ligands that bind to the same intracellular allosteric binding site (IABS). nih.govnoaa.govnih.gov These fluorescent probes are invaluable for:

Binding Studies: Enabling detailed equilibrium and kinetic binding assays using techniques like NanoBioluminescence Resonance Energy Transfer (NanoBRET). nih.govcobiss.net This allows for precise measurement of ligand affinity and residence time. nih.gov

Fluorescence Microscopy: Visualizing the intracellular uptake of the ligand and its engagement with CCR9 within living cells. nih.govresearchgate.net

Drug Discovery: Serving as tools in high-throughput screening assays to identify new CCR9 antagonists with improved properties, such as the discovery of a novel 4-aminopyrimidine (B60600) analogue with higher affinity than vercirnon. nih.govnih.govcobiss.net

Another innovative approach has been the development of the first PROTAC (Proteolysis-Targeting Chimera) that targets the IABS of a GPCR. nih.govnih.gov This was achieved by linking a vercirnon-derived molecule to a ligand for an E3 ubiquitin ligase. nih.govresearchgate.net This CCR9-PROTAC induces the ubiquitination and subsequent proteasomal degradation of the CCR9 receptor itself. nih.govpromegaconnections.comresearchgate.net This offers a distinct advantage over simple antagonism; instead of merely blocking the receptor, it eliminates it from the cell, which can lead to a more sustained and profound pharmacological effect. promegaconnections.com

| Tool Type | Example Compound | Mechanism/Application | Key Findings |

| Fluorescent Ligand | Compound 3a | Binds to the intracellular allosteric site of CCR9; used for NanoBRET binding assays and fluorescence microscopy. nih.govresearchgate.net | Enabled kinetic binding studies and the discovery of a new, higher-affinity CCR9 antagonist. nih.gov |

| PROTAC Degrader | CCR9-PROTAC (Compound 13) | Binds simultaneously to CCR9 and the von Hippel-Lindau (VHL) E3 ligase, inducing proteasomal degradation of CCR9. nih.govresearchgate.net | Proof-of-principle studies demonstrated a reduction in cellular CCR9 levels, offering a novel method to modulate GPCR activity. nih.govnih.govpromegaconnections.com |

These tools represent a significant leap forward, providing unprecedented ways to study GPCR pharmacology and opening the door to new therapeutic strategies based on targeted protein degradation. promegaconnections.com

Integration of Omics Data for Systems-Level Understanding of this compound Effects

To move beyond a linear understanding of CCR9 antagonism, future research will increasingly rely on the integration of multi-omics data. nih.gov A systems-level approach can provide a holistic view of the cellular and physiological changes induced by this compound, uncovering complex interactions and novel mechanisms that are not apparent from single-pathway studies. nih.govnih.gov

Integrating various "omics" datasets can create a comprehensive biological picture:

Transcriptomics (RNA-seq): Can reveal the complete set of genes whose expression is altered by vercirnon treatment in target cells (e.g., T lymphocytes) or tissues. This can identify entire pathways and cellular processes that are transcriptionally regulated downstream of CCR9 inhibition.

Proteomics: Measures changes in the abundance of thousands of proteins, providing a direct view of the cellular machinery. This can confirm whether transcriptional changes translate to the protein level and identify post-translational modifications that are critical for signaling.

Metabolomics: Analyzes the profile of small molecule metabolites, offering a functional readout of the cellular metabolic state. This could reveal how CCR9 antagonism affects the energy production and biosynthetic pathways that fuel immune cell activity.

Epigenomics (e.g., ChIP-seq): Can map changes in chromatin accessibility and transcription factor binding sites, explaining the underlying mechanisms of the observed transcriptomic changes.

By employing machine learning and other advanced computational methods to integrate these diverse data types, researchers can construct detailed models of the cellular response to this compound. nih.gov This approach holds the potential to:

Uncover Novel Mechanisms: Identify unexpected pathways and off-target effects.

Discover Biomarkers: Find molecular signatures that predict which patients are most likely to respond to CCR9 antagonist therapy.

Refine Therapeutic Strategies: Provide a rational basis for combination therapies by identifying pathways that could be co-targeted for synergistic effects.

While specific multi-omics studies on this compound are not yet widely published, the methodologies are well-established in other areas of pharmacology and cancer biology. researchgate.net Applying these powerful techniques to the study of CCR9 antagonism is a logical and necessary next step to fully comprehend its biological impact.

常见问题

Q. What is the molecular target of Vercirnon sodium, and how does its mechanism of action influence experimental design in preclinical studies?

this compound is a selective antagonist of the CCR9 chemokine receptor, which plays a critical role in T-cell migration to the gastrointestinal tract. Preclinical studies should utilize models with CCR9-expressing cells or tissues, such as the TNFΔARE mouse model of terminal ileitis, to evaluate its anti-inflammatory effects. Experimental designs must include dose-response analyses (e.g., 10–50 mg/kg subcutaneous administration) and control groups to assess CCR9-specific inhibition .

Q. What are the critical pharmacokinetic (PK) parameters of this compound that must be considered when designing in vivo studies?

Key PK parameters include:

- Time to maximum concentration (tmax): 3–4 hours

- Half-life (t½): 12–17 hours

- Protein binding: >90% (for parent drug and metabolites)

- Bioavailability: High due to passive permeability and low transporter-mediated efflux . Dosing regimens should account for these parameters to maintain therapeutic plasma concentrations (e.g., twice-daily dosing in murine models) .

How should researchers formulate hypothesis-driven research questions when investigating this compound's therapeutic potential?

Use frameworks such as PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: TNFΔARE mice with ileitis

- Intervention: this compound (50 mg/kg)

- Comparison: Placebo

- Outcome: Reduction in intestinal inflammation severity Ensure hypotheses address mechanistic gaps (e.g., CCR9 inhibition vs. off-target effects) .

Advanced Research Questions

Q. How do genetic polymorphisms in CYP enzymes affect the interpretation of this compound's pharmacokinetic data in clinical trials?

Genetic variants in CYP3A4, CYP2C19, and CYP2C8 can alter drug metabolism. For example, poor metabolizers may exhibit elevated vercirnon exposure, necessitating pharmacogenetic (PGx) screening in study cohorts. Exclusion of subjects with CYP2C192 or CYP3A53 alleles improves data consistency, as demonstrated in clinical PK analyses .

Q. What methodological approaches are recommended to resolve contradictions between in vitro IC50 values and in vivo efficacy outcomes for this compound?

Q. What are the implications of this compound's inhibition of BCRP and OATP1B1 transporters on co-administered drug pharmacokinetics?

Vercirnon inhibits BCRP (IC50 = 1.3 µM) and OATP1B1, potentially altering the PK of substrates like rosuvastatin. Clinical studies must monitor drug-drug interactions (DDIs) via probe substrates (e.g., midazolam for CYP3A4, rosuvastatin for transporters) and adjust dosing in polypharmacy scenarios common in Crohn’s disease .

Q. How can researchers address the translational gap between this compound's efficacy in animal models and its termination in Phase 3 clinical trials?

- Model limitations : TNFΔARE mice do not fully replicate human Crohn’s heterogeneity.

- PK/PD discordance : Human trials showed lower unbound drug concentrations than predicted.

- Patient stratification : Post hoc analyses of Phase 3 data may identify subpopulations with CCR9-driven pathology .

Methodological Best Practices

Q. What are the best practices for ensuring reproducibility in this compound's in vivo efficacy studies?

- Standardize animal models (e.g., age, genetic background of TNFΔARE mice).

- Use serial PK sampling to verify steady-state concentrations.

- Report detailed methods for compound preparation (e.g., DMSO stock solutions, vehicle composition) .

Q. How should researchers design studies to evaluate this compound's metabolite contributions to efficacy and toxicity?

- Quantify metabolites (GSK2635622 and GSK2656694) using LC-MS/MS.

- Compare metabolite-to-parent exposure ratios (e.g., 1.1% and 2.6% of parent AUC0–τ, respectively).

- Assess metabolite inhibition potential for CYP enzymes and transporters .

Data Analysis and Reporting

Q. How can researchers statistically validate the attainment of steady-state plasma concentrations in this compound studies?

Use mixed-effects models on loge-transformed trough (Cτ) data. Steady-state is achieved if the 90% confidence interval for the slope of Cτ vs. time includes zero .

Q. What statistical methods are appropriate for analyzing pharmacogenetic (PGx) influences on this compound's PK variability?

Perform exploratory PGx analyses using genotype-phenotype correlations (e.g., SLCO1B1 polymorphisms for OATP1B1 activity). Exclude outliers with known loss-of-function variants to reduce confounding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。